molecular formula C26H22N4O4S2 B12144014 3,3'-(Benzene-1,4-diyldimethanediyl)bis[5-(phenylamino)-1,3-thiazolidine-2,4-dione]

3,3'-(Benzene-1,4-diyldimethanediyl)bis[5-(phenylamino)-1,3-thiazolidine-2,4-dione]

Cat. No.: B12144014
M. Wt: 518.6 g/mol
InChI Key: FPKQKIADBHIRDF-UHFFFAOYSA-N
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Description

3,3’-(Benzene-1,4-diyldimethanediyl)bis[5-(phenylamino)-1,3-thiazolidine-2,4-dione] is a complex organic compound characterized by its unique structure, which includes a benzene ring, thiazolidine rings, and phenylamino groups

Preparation Methods

The synthesis of 3,3’-(Benzene-1,4-diyldimethanediyl)bis[5-(phenylamino)-1,3-thiazolidine-2,4-dione] typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzene-1,4-dicarbaldehyde with thiazolidine-2,4-dione derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced thiazolidine derivatives.

    Substitution: The phenylamino groups can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3’-(Benzene-1,4-diyldimethanediyl)bis[5-(phenylamino)-1,3-thiazolidine-2,4-dione] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3’-(Benzene-1,4-diyldimethanediyl)bis[5-(phenylamino)-1,3-thiazolidine-2,4-dione] involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to 3,3’-(Benzene-1,4-diyldimethanediyl)bis[5-(phenylamino)-1,3-thiazolidine-2,4-dione] include other thiazolidine derivatives and benzene-based compounds. What sets this compound apart is its unique combination of structural features, which may confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

  • Thiazolidine-2,4-dione derivatives
  • Benzene-1,4-dicarbaldehyde derivatives
  • Phenylamino-substituted thiazolidines

This detailed overview provides a comprehensive understanding of 3,3’-(Benzene-1,4-diyldimethanediyl)bis[5-(phenylamino)-1,3-thiazolidine-2,4-dione], its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H22N4O4S2

Molecular Weight

518.6 g/mol

IUPAC Name

5-anilino-3-[[4-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H22N4O4S2/c31-23-21(27-19-7-3-1-4-8-19)35-25(33)29(23)15-17-11-13-18(14-12-17)16-30-24(32)22(36-26(30)34)28-20-9-5-2-6-10-20/h1-14,21-22,27-28H,15-16H2

InChI Key

FPKQKIADBHIRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=CC=CC=C5

Origin of Product

United States

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